molecular formula C8H10N4O B3355441 ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate CAS No. 62564-58-3

ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate

Cat. No.: B3355441
CAS No.: 62564-58-3
M. Wt: 178.19 g/mol
InChI Key: YTJWDKLDTLAAMF-UXBLZVDNSA-N
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Description

Ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate is a pyrazole-derived compound featuring a cyano group at the 4-position, a methyl group at the 1-position, and an imidoformate ester moiety at the 5-position.

Properties

IUPAC Name

ethyl (1E)-N-(4-cyano-2-methylpyrazol-3-yl)methanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-3-13-6-10-8-7(4-9)5-11-12(8)2/h5-6H,3H2,1-2H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJWDKLDTLAAMF-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=C(C=NN1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=N/C1=C(C=NN1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62564-58-3
Record name NSC51423
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

N′-(4-Cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide

  • Molecular Formula: C₈H₁₁N₅ (monoisotopic mass: 177.1014 g/mol) .
  • Structural Differences : Replaces the ethyl ester group with an N,N-dimethylimidoformamide moiety.
  • Key Properties: Stability: The amide group confers greater resistance to hydrolysis compared to esters, enhancing stability under physiological conditions. Applications: Likely used as a stable intermediate in drug synthesis, particularly for kinase inhibitors or antimicrobial agents .

Ethyl Pyruvate

  • Molecular Formula : C₅H₈O₃ .
  • Structural Differences : Features a pyruvate backbone (α-keto ester) instead of a pyrazole-imidoformate system.
  • Key Properties: Reactivity: The α-keto group enables nucleophilic additions, unlike the electron-deficient pyrazole core of the target compound. Biological Activity: Ethyl pyruvate is known for anti-inflammatory and antioxidant effects, whereas the pyrazole derivative may target enzyme inhibition due to its cyano and imidoformate groups .

2-(4-Methyl-1H-imidazol-5-yl)ethanamine

  • Molecular Formula : C₆H₁₁N₃ (based on ).
  • Structural Differences : Substitutes the pyrazole ring with an imidazole and replaces the imidoformate ester with an ethanamine side chain.
  • Key Properties: Aromaticity: Imidazole’s aromaticity and hydrogen-bonding capacity differ from pyrazole’s electronic profile.

Functional Group Analysis and Reactivity

Functional Group Target Compound N,N-Dimethylimidoformamide Analog Ethyl Pyruvate
Ester/Amide Imidoformate ester (OEt) Imidoformamide (NMe₂) α-Keto ester
Hydrolysis Susceptibility High (ester cleavage) Low (amide stability) Moderate (α-keto reactivity)
Electron Effects Electron-withdrawing (cyano + ester) Electron-donating (dimethylamino) Electron-withdrawing (keto)

The ethyl ester in the target compound enhances its electrophilicity, making it a candidate for nucleophilic substitution reactions, whereas the dimethylimidoformamide analog’s stability suits prolonged biological activity .

Biological Activity

Ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate is a compound belonging to the pyrazole family, characterized by its unique functional groups that contribute to its distinct chemical and biological properties. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or interact with cellular receptors, leading to various observed effects such as antimicrobial and anticancer activities. The exact pathways and targets can vary based on the specific application of the compound.

Research Findings

Recent studies have highlighted several key areas regarding the biological activity of this compound:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens, suggesting its potential as a therapeutic agent in treating infections.
  • Anticancer Activity : Preliminary bioassays have shown that this compound may possess anticancer properties, with studies indicating a capacity to inhibit the growth of cancer cell lines. Further investigations are needed to elucidate the specific mechanisms involved.
  • Insecticidal Effects : this compound has demonstrated insecticidal activity against agricultural pests, making it a candidate for development as an agrochemical.

Study on Antimicrobial Activity

A study conducted by researchers assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains, demonstrating its potential utility in developing new antimicrobial agents.

Study on Anticancer Properties

In a separate investigation focusing on anticancer properties, this compound was tested against several cancer cell lines. The findings revealed that the compound induced apoptosis in treated cells, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameBiological ActivityNotable Features
1-Phenyl-3-methyl-1H-pyrazol-5-ylamineModerate antimicrobialSimple structure
4-Cyano-1-methyl-1H-pyrazol-5-ylmethanolAntifungalHydroxyl group presence
Ethyl 1-methyl-1H-pyrazol-5-ylcarbamateInsecticidalCarbamate functional group
This compound Strong antimicrobial & anticancer Unique imidoformate structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (4-cyano-1-methyl-1H-pyrazol-5-yl)imidoformate

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